Product packaging for 3-Bromo-beta,beta-difluorostyrene(Cat. No.:CAS No. 84750-92-5)

3-Bromo-beta,beta-difluorostyrene

Cat. No.: B8813893
CAS No.: 84750-92-5
M. Wt: 219.03 g/mol
InChI Key: BCGPNQGFMONPMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Halogenated and Fluorinated Organic Molecules in Contemporary Organic Synthesis

Halogenated organic compounds, which feature one or more halogen atoms, are of fundamental importance in organic chemistry. They serve as pivotal starting materials for a vast array of chemical transformations. The carbon-halogen bond, depending on the specific halogen, can be readily converted into other functional groups through reactions like nucleophilic substitution and elimination. bldpharm.comscbt.com Furthermore, aryl and vinyl halides are key substrates in a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Among the halogens, fluorine holds a special status. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. tcichemicals.comsmolecule.com The high electronegativity of fluorine and the strength of the carbon-fluorine bond (the strongest single bond to carbon) often impart increased thermal and metabolic stability to the molecule. smolecule.com In medicinal chemistry and agrochemical research, the strategic incorporation of fluorine is a widely used tactic to enhance properties such as binding affinity, bioavailability, and lipophilicity, leading to the development of more effective drugs and specialized materials. bldpharm.comchemicalbook.com

Overview of Fluorinated Styrenes and their Research Relevance

Fluorinated styrenes, and particularly those with fluorine on the vinyl group like β,β-difluorostyrenes (also known as gem-difluorostyrenes), are a class of compounds that have garnered significant research interest. The gem-difluoroalkene moiety is a unique functional group; it is considered a bioisostere of a carbonyl or amide group, capable of mimicking these groups in biological systems while offering enhanced metabolic stability. smolecule.com This functional group is intrinsically electrophilic at the difluorinated carbon, making it susceptible to attack by nucleophiles. chemicalbook.com

The reactivity of gem-difluorostyrenes is rich and varied. They participate in numerous transformations, including hydrogenation to access difluoromethyl groups, cycloaddition reactions to form complex cyclic systems, and transition metal-catalyzed reactions. smolecule.comchemicalbook.com Advanced methods have been developed for the functionalization of gem-difluorostyrenes, such as cobalt-catalyzed C-H activation to form substituted monofluoroalkenes, highlighting their utility as versatile platforms for synthesizing complex fluorinated molecules. tcichemicals.com

Specific Context of 3-Bromo-β,β-difluorostyrene within Advanced Organic Chemistry

3-Bromo-β,β-difluorostyrene, with the chemical formula C8H5BrF2, is a bifunctional molecule of significant strategic value in multi-step organic synthesis. Its structure incorporates two highly valuable and orthogonally reactive sites: the aryl bromide on the benzene (B151609) ring and the gem-difluorovinyl group attached to it. This dual functionality allows for a programmed, stepwise approach to molecular construction.

The aryl bromide component serves as a classical handle for transition metal-catalyzed cross-coupling reactions. It can be selectively functionalized while leaving the difluorovinyl group intact under appropriate conditions. Conversely, the gem-difluoroalkene group possesses its own unique reactivity, distinct from the aryl bromide. This allows chemists to first build complexity around the aromatic core and then use the vinyl group for further transformations, or vice versa. This orthogonal reactivity makes 3-Bromo-β,β-difluorostyrene an ideal building block for creating libraries of complex compounds for drug discovery and materials science, where precise control over molecular architecture is paramount.

Properties of 3-Bromo-β,β-difluorostyrene

PropertyValue
CAS Number84750-92-5 bldpharm.com
Molecular FormulaC8H5BrF2
Molecular Weight219.03 g/mol
Common Name1-Bromo-3-(2,2-difluorovinyl)benzene

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrF2 B8813893 3-Bromo-beta,beta-difluorostyrene CAS No. 84750-92-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84750-92-5

Molecular Formula

C8H5BrF2

Molecular Weight

219.03 g/mol

IUPAC Name

1-bromo-3-(2,2-difluoroethenyl)benzene

InChI

InChI=1S/C8H5BrF2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-5H

InChI Key

BCGPNQGFMONPMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C(F)F

Origin of Product

United States

Reaction Mechanisms and Chemoselectivity in Transformations Involving 3 Bromo β,β Difluorostyrene

Influence of Fluorine and Bromine Substituents on Reaction Pathways and Electrophilicity

The reactivity of 3-bromo-β,β-difluorostyrene is dominated by the electronic properties of its halogen substituents. The two fluorine atoms on the β-carbon of the styrenic double bond exert a powerful influence on the molecule's electrophilicity. Due to the high electronegativity of fluorine, the gem-difluoro group acts as a strong electron-withdrawing group through the σ-bond framework. acs.org This polarization renders the vinylic double bond electron-deficient, making the β-carbon a prime target for nucleophilic attack. rsc.orgwikipedia.org This inherent electrophilicity is a key factor driving many of the addition and substitution reactions of the molecule.

In contrast, the bromine atom attached to the aromatic ring primarily serves as a versatile handle for transition metal-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is significantly weaker than the carbon-fluorine (C-F) bond, making it the preferred site for oxidative addition by low-valent transition metal catalysts, such as palladium(0) or nickel(0). wikipedia.orgwikipedia.org This selective activation of the C-Br bond in the presence of the more robust C-F bonds is a cornerstone of its synthetic utility, allowing for the construction of more complex molecular architectures through reactions like Heck, Suzuki, and Negishi couplings. masterorganicchemistry.comresearchgate.net The chemoselectivity for C-Br bond activation allows the gem-difluoroalkene moiety to be carried through these transformations intact, available for subsequent functionalization.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides a powerful platform for the functionalization of 3-bromo-β,β-difluorostyrene, primarily by leveraging the reactivity of the aryl bromide. Palladium-catalyzed reactions are particularly prominent, enabling the formation of new carbon-carbon bonds with high efficiency and selectivity.

Mechanistic Insights into Heck and Negishi Couplings

The Heck reaction , also known as the Mizoroki-Heck reaction, couples the aryl bromide of 3-bromo-β,β-difluorostyrene with an alkene. wikipedia.org The catalytic cycle, typically initiated with a Pd(0) species, involves several key steps as detailed below. libretexts.org

Heck Reaction Catalytic Cycle:

Step Description Intermediate
A: Oxidative Addition The active Pd(0) catalyst inserts into the aryl-bromine bond of 3-bromo-β,β-difluorostyrene, forming a square planar Aryl-Pd(II)-Br complex. Aryl-Pd(II)-Br
B: Alkene Coordination The alkene coupling partner coordinates to the palladium center. Alkene-Pd(II) Complex
C: Migratory Insertion The aryl group on the palladium complex migrates to one of the alkene carbons in a syn-addition step. This forms a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate. Alkyl-Pd(II) Complex
D: β-Hydride Elimination A hydrogen atom from the adjacent carbon (β-position) is eliminated and transferred back to the palladium, forming a palladium-hydride species and releasing the substituted alkene product. Hydrido-Pd(II) Complex

| E: Reductive Elimination | The base present in the reaction mixture assists in the reductive elimination of H-Br from the hydrido-palladium complex, regenerating the active Pd(0) catalyst. | Pd(0) |

The Negishi coupling offers an alternative route for C-C bond formation, reacting the aryl bromide with an organozinc reagent. wikipedia.org This reaction also proceeds through a Pd(0)/Pd(II) catalytic cycle, valued for its high functional group tolerance. researchgate.netresearchgate.net

Negishi Coupling Catalytic Cycle:

Step Description Intermediate
A: Oxidative Addition Similar to the Heck reaction, Pd(0) undergoes oxidative addition to the C-Br bond of 3-bromo-β,β-difluorostyrene, yielding an Aryl-Pd(II)-Br species. Aryl-Pd(II)-Br
B: Transmetalation The organozinc reagent (R-ZnX) transfers its organic group (R) to the palladium center, displacing the bromide and forming an Aryl-Pd(II)-R intermediate. Aryl-Pd(II)-R

| C: Reductive Elimination | The two organic groups (Aryl and R) on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl or substituted styrene (B11656) product and regenerating the Pd(0) catalyst. | Pd(0) |

In both the Heck and Negishi reactions, the C-Br bond of 3-bromo-β,β-difluorostyrene is selectively cleaved, demonstrating the predictable chemoselectivity afforded by the different halogen substituents.

Palladium-Catalyzed C-F Bond Functionalization and Reductive Elimination Pathways

While the C-Br bond is more reactive under standard cross-coupling conditions, the C-F bonds of the gem-difluoroalkene moiety can also be selectively functionalized, typically under different catalytic systems. acs.org A key mechanistic step in these transformations is β-fluoride elimination from a β-fluoroalkylmetal intermediate, a process driven by the formation of a strong metal-fluoride bond. researchgate.net

However, many synthetic strategies aim to avoid this β-F elimination to preserve the difluorinated structure or to achieve alternative functionalizations. One approach involves promoting the reductive elimination of a C-X bond from the palladium intermediate before β-F elimination can occur. Research has shown that additives, such as nitrites (NO₂⁻), can facilitate the reductive elimination of a C-Cl bond, thereby suppressing the otherwise kinetically favorable β-F elimination pathway. rsc.orgnih.gov This strategy allows for difunctionalization reactions, where new bonds are formed at both the C(alkyl) and C(aryl) positions while retaining the CF₂ group. nih.gov

The competition between β-fluoride elimination and reductive elimination is a critical factor in determining the reaction outcome. acs.org The choice of ligands, solvents, and additives can be used to steer the reaction down a desired pathway, either leading to a monofluoroalkene (via β-F elimination) or a fluorine-retentive product (via reductive elimination). nih.govresearchgate.net

Defluorinative Functionalization Reactions

Defluorinative functionalization represents a class of reactions where one or more fluorine atoms are replaced by another group. In the context of 3-bromo-β,β-difluorostyrene, these reactions capitalize on the electrophilic nature of the difluorinated carbon, proceeding through anionic or radical pathways.

Anionic Fluoride (B91410) Substitution and Nucleophilic Additions

The electron-withdrawing nature of the two fluorine atoms makes the β-carbon of the double bond highly electrophilic and thus susceptible to nucleophilic addition . wikipedia.orglibretexts.org In this process, a nucleophile attacks the electrophilic carbon center, breaking the π-bond and pushing the electron density onto the α-carbon or, more commonly, leading to a tetrahedral intermediate. libretexts.org

This initial addition can be followed by the elimination of a fluoride ion, resulting in a net anionic fluoride substitution . This addition-elimination sequence is a common pathway for the functionalization of gem-difluoroalkenes, leading to the formation of monofluoroalkene products. The reaction's feasibility depends on the nucleophile's strength and the stability of the intermediates formed. While aldehydes and ketones are classic substrates for nucleophilic addition, the polarized double bond in β,β-difluorostyrene derivatives serves a similar role as an electrophile. academie-sciences.fr

Radical Interception and Defluoroalkylation Processes

An alternative strategy for functionalizing the gem-difluoroalkene unit involves radical chemistry. Visible-light-mediated photoredox catalysis has emerged as a powerful tool for generating alkyl radicals from various precursors, such as alcohols or N-hydroxyphthalimide (NHP) esters. acs.orgorganic-chemistry.org These alkyl radicals can then participate in defluoroalkylation reactions with gem-difluoroalkenes.

The general mechanism involves several steps:

Radical Generation: A photocatalyst, upon absorbing light, initiates a single-electron transfer (SET) process to generate an alkyl radical from a suitable precursor. organic-chemistry.org

Radical Addition: The newly formed alkyl radical adds to the electrophilic β-carbon of the gem-difluoroalkene.

Fluoride Elimination: The resulting radical intermediate undergoes β-fluoride elimination (extrusion), yielding a monofluoroalkene product and a fluorine radical. organic-chemistry.orgchemistryviews.org

This process, often termed defluorinative alkylation, effectively couples an alkyl group to the vinylic carbon while removing one fluorine atom. acs.orgacs.org Mechanistic studies confirm that these transformations proceed through the coupling of an alkyl radical and a fluoroalkenyl radical, providing a mild and efficient route to synthesize functionalized monofluoroalkenes. acs.orgchemistryviews.org

Rearrangement Reactions and Stereochemical Control

The reactivity of the double bond in 3-bromo-β,β-difluorostyrene, influenced by the geminal fluorine atoms and the bromine substituent, is central to its chemical behavior. This section explores two critical facets of its transformations: the propensity for aryl groups to migrate under certain reaction conditions and the methods developed to control the stereochemical outcome of reactions at the fluoroalkene moiety.

Aryl Migration Phenomena in Fluorination Reactions

While direct studies on aryl migration in fluorination reactions starting specifically from 3-bromo-β,β-difluorostyrene are not extensively documented, mechanistic insights can be drawn from analogous transformations involving styrenyl systems and hypervalent iodine reagents, which are also employed in fluorination chemistry. nih.govrsc.org Oxidative rearrangement reactions of aryl-substituted alkenes often proceed through intermediates that facilitate a 1,2-aryl shift.

One plausible mechanism involves the reaction of a styrene derivative with a hypervalent iodine(III) fluorinating agent. The initial interaction could lead to the formation of a high-valent iodine intermediate. Subsequent intramolecular attack or rearrangement can generate a cationic intermediate, such as a bridged phenonium ion, which is stabilized by the delocalization of the positive charge into the aromatic ring. pku.edu.cn This intermediate can then undergo a 1,2-aryl migration to yield a rearranged, more stable carbocation, which is subsequently trapped by a fluoride ion to give the fluorinated product. The driving force for this rearrangement is often the formation of a more stabilized carbocationic species. nih.govpku.edu.cn

Table 1: Plausible Intermediates in Aryl Migration during Fluorination

IntermediateDescriptionRole in Rearrangement
Hypervalent Iodine AdductInitial product of the reaction between the alkene and the fluorinating agent.Precursor to the cationic species.
Bridged Phenonium IonA three-center, two-electron bond formed by the interaction of the aryl group with the adjacent carbocation.Stabilizes the positive charge and facilitates the aryl shift.
Rearranged CarbocationThe carbocation formed after the 1,2-aryl migration.Trapped by a nucleophile (e.g., fluoride) to give the final product.

This table presents plausible intermediates based on analogous reactions; specific intermediates for 3-bromo-β,β-difluorostyrene would require dedicated experimental studies.

Furthermore, radical-mediated aryl migrations have also been observed in the context of fluoroalkylation reactions. nih.govacs.orgrsc.org In such pathways, the addition of a radical species to the double bond of a styrene derivative can trigger a 1,2-aryl migration. rsc.org This type of rearrangement is particularly relevant under photocatalytic conditions. nih.gov The specific pathway, whether cationic or radical, would be highly dependent on the reaction conditions, including the nature of the fluorinating agent, the presence of a catalyst, and the use of light.

Control of Stereoisomerism in Fluoroalkene Synthesis

The synthesis of specific stereoisomers (E or Z) of 3-bromo-β,β-difluorostyrene and its derivatives is of paramount importance, as the geometric configuration of the fluoroalkene moiety can significantly impact the biological activity and material properties of the final product. Several strategies have been developed to achieve stereochemical control.

One highly effective method for the stereoselective synthesis of (E)-geminal bromofluoroalkenes is through a kinetically controlled Wittig-type reaction. nih.gov This approach utilizes a specifically designed phosphorus(III) reagent and solvent system to differentiate the decomposition rates of the transient cis- and trans-oxaphosphetane intermediates. The trans-oxaphosphetane, leading to the (E)-alkene, is found to decompose faster, allowing for its selective conversion into the desired product. Computational studies have suggested that this selectivity arises from hyperconjugative interactions within the oxaphosphetane intermediates. nih.gov

Table 2: Stereoselective Synthesis of (E)-geminal-Bromofluoroalkenes via Kinetically Controlled Wittig Reaction

ReactantsReagentConditionsMajor ProductDiastereomeric Ratio (E/Z)
Aromatic Aldehyde, CBr2F2PhP(Oi-Pr)2Toluene, -78 °C to rt(E)-bromofluoroalkene>95:5
Ketone, CBr2F2PhP(Oi-Pr)2Toluene, -78 °C to rt(E)-bromofluoroalkeneVariable

Data adapted from studies on the stereoselective synthesis of geminal bromofluoroalkenes. nih.gov

Another powerful technique for controlling the stereochemistry of bromofluoroalkenes is photocatalytic E/Z isomerization. nih.gov This method allows for the conversion of a mixture of stereoisomers into a single, desired isomer. For instance, the use of an appropriate photosensitizer and light source can selectively promote the isomerization of the (E)-isomer to the (Z)-isomer, or vice versa, by leveraging the different energy profiles of the excited states of the isomers.

Furthermore, stereoselective reduction of a precursor molecule can also be employed to obtain specific isomers of β-bromostyrenes. For example, the stereoselective reduction of a β,β-dibromostyrene derivative has been utilized to synthesize both (E)- and (Z)-β-bromostyrenes. nih.govnih.gov The choice of reducing agent and reaction conditions dictates the stereochemical outcome of the reduction.

The Heck reaction, a palladium-catalyzed cross-coupling reaction, is another important transformation of bromoalkenes where stereochemical control is crucial. stackexchange.com The stereochemistry of the starting bromoalkene is often retained in the product, making the synthesis of stereochemically pure precursors essential. researchgate.net The regioselectivity and stereoselectivity of the Heck reaction itself can be influenced by the ligands on the palladium catalyst and the electronic nature of the substrates. acs.org

Applications of 3 Bromo β,β Difluorostyrene in Advanced Organic Synthesis

Building Block for Complex Fluorinated Molecules

The strategic placement of both a bromine atom and a gem-difluoroalkene moiety makes 3-bromo-β,β-difluorostyrene a valuable precursor in the construction of complex fluorinated molecules. Organofluorine compounds are of immense interest in various fields, including materials science and medicinal chemistry, due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability and altered electronic characteristics.

The bromine atom on the aromatic ring serves as a versatile handle for numerous transformations, most notably transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, at the 3-position of the phenyl ring. The difluorovinyl group, on the other hand, can participate in various addition and cycloaddition reactions, or it can be modified to generate other important functional groups. This dual reactivity enables chemists to build molecular complexity in a controlled and stepwise manner, incorporating the desirable difluoromethylidene motif into larger, more intricate structures.

Intermediate in the Synthesis of Pharmacologically Relevant Compounds

While specific, publicly documented examples of blockbuster drugs synthesized directly from 3-bromo-β,β-difluorostyrene are not prevalent, its structural motifs are highly relevant to medicinal chemistry. Bromo-aromatic compounds are standard intermediates for creating carbon-carbon and carbon-heteroatom bonds, which form the backbone of many pharmaceutical agents. ossila.com For instance, related structures such as 4-bromo-3-fluorobenzonitrile (B163030) are employed as molecular scaffolds for active pharmaceutical ingredients (APIs), including the synthesis of antimutagenic compounds. researchgate.net Similarly, brominated phenyl derivatives are key intermediates in the synthesis of drugs like Febuxostat, a treatment for gout. bldpharm.com

The β,β-difluorostyrene unit is a bioisostere of a carbonyl group or a styrenyl double bond, offering a way to modulate the biological activity, metabolic stability, and pharmacokinetic profile of a parent molecule. The high electronegativity of fluorine can alter the acidity of nearby protons and influence non-covalent interactions with biological targets. Therefore, 3-bromo-β,β-difluorostyrene represents a key potential intermediate for generating novel drug candidates where both a diversifiable aromatic core and a metabolically robust, electron-withdrawing vinyl group are desired.

Table 1: Potential Pharmacological Precursor Reactions

Reaction Type Reagent/Catalyst Potential Product Class
Suzuki Coupling Arylboronic acid / Pd catalyst Biaryl compounds
Buchwald-Hartwig Amination Amine / Pd catalyst Aryl amines
Sonogashira Coupling Terminal alkyne / Pd, Cu catalysts Aryl alkynes

This table illustrates potential reactions based on the functional groups of 3-bromo-β,β-difluorostyrene to form scaffolds relevant to pharmaceutical synthesis.

Contributions to Agrochemical Synthesis

The principles that make 3-bromo-β,β-difluorostyrene valuable in pharmaceutical research also apply to the agrochemical industry. ossila.com The introduction of fluorine atoms into pesticides and herbicides is a well-established strategy for enhancing their efficacy, metabolic stability, and target specificity. Bromo-organic compounds serve as crucial intermediates in the production of a wide range of agrochemicals. researchgate.net

The difluorovinyl group can mimic natural substrates or inhibitors, while the bromine atom provides a reactive site for coupling with other fragments to build the final active ingredient. By leveraging established cross-coupling methodologies, synthetic chemists can use 3-bromo-β,β-difluorostyrene as a starting platform to rapidly generate libraries of candidate compounds for screening. This approach accelerates the discovery of new crop protection agents with improved performance and environmental profiles.

Development of Novel Materials and Specialty Chemicals

The unique electronic and physical properties of 3-bromo-β,β-difluorostyrene make it a valuable precursor for advanced materials.

Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and low surface energy. nih.gov The vinyl group of 3-bromo-β,β-difluorostyrene can undergo polymerization to create fluorinated polymers. The presence of the bromine atom in each monomer unit offers a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties, such as its refractive index, solubility, or cross-linking capabilities.

Furthermore, the structure is relevant to the synthesis of cross-conjugated systems. Cross-conjugation occurs when a set of three pi bonds includes two that interact by conjugation, while the third is excluded. Molecules like 3-bromo-β,β-difluorostyrene can be used to create branched, rather than linear, conjugated systems, which can influence the electronic and optical properties of the resulting materials, with potential applications in organic electronics.

Table 2: Research Findings on Related Bromo-Fluorinated Polymers

Polymer Type Monomers Key Properties Potential Application Reference
Bromo-fluorinated Poly(arylene ether ketone)s Decafluorobenzophenone, various bisphenols High glass transition temp., good solubility, low optical loss Photonic devices

In modern synthetic chemistry, a "linchpin" strategy involves using a key intermediate that can be elaborated in multiple directions to create a diverse range of final products. 3-Bromo-β,β-difluorostyrene is an excellent example of such a linchpin molecule.

The bromine atom serves as a reliable and predictable reaction site for a multitude of palladium-catalyzed cross-coupling reactions. This allows for a "late-stage diversification" approach, where a common intermediate is used to generate a library of analogues by introducing various substituents at the final stages of a synthetic sequence. This strategy is highly efficient for exploring structure-activity relationships in drug discovery and for developing new materials with tailored properties. By coupling different boronic acids, amines, alcohols, or alkynes to the aromatic ring, a vast chemical space can be accessed from this single, versatile starting material.

Future Perspectives and Challenges in the Research of 3 Bromo β,β Difluorostyrene

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green and sustainable chemistry has become a paramount goal in modern organic synthesis. rsc.orgeurekalert.org This necessitates the development of synthetic routes that are not only efficient in terms of chemical yield but also minimize waste and utilize resources responsibly. The concept of atom economy, which measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the final desired product, is a key metric in this endeavor. wikipedia.orgnih.gov

Traditional synthetic methods for β,β-difluorostyrenes often involve multi-step sequences that may generate significant amounts of byproducts, thus exhibiting low atom economy. A review of synthetic routes for fluorostyrenes highlights methods that utilize reagents like triphenylphosphine (B44618) and fluorotrichloromethane, which contribute to poor atom economy. researchgate.net

Future research in the synthesis of 3-bromo-β,β-difluorostyrene should focus on developing more sustainable and atom-economical routes. This could involve exploring one-pot reactions, catalytic methods that reduce the need for stoichiometric reagents, and the use of greener solvents and reaction conditions. For instance, the development of catalytic methods that directly introduce the difluorovinyl group onto a bromo-substituted aromatic precursor would be a significant advancement.

Table 1: Comparison of Potential Synthetic Strategies for 3-Bromo-β,β-difluorostyrene from a Green Chemistry Perspective

Synthetic StrategyPotential AdvantagesPotential DisadvantagesKey Research Focus
Wittig-type Reactions Well-established methodology.Often generate stoichiometric phosphine (B1218219) oxide waste, leading to low atom economy.Development of catalytic Wittig reactions or phosphine oxide recycling methods.
Cross-Coupling Reactions High selectivity and functional group tolerance. nih.govMay require pre-functionalized starting materials and generate stoichiometric salt waste.Use of earth-abundant metal catalysts and development of direct C-H functionalization approaches.
Direct C-H Vinylation High atom economy by avoiding pre-functionalization.May suffer from issues of regioselectivity and require harsh reaction conditions.Design of highly selective and active catalysts for C-H activation.
From Renewable Feedstocks Enhanced sustainability by using biomass-derived starting materials. umn.eduOften requires multi-step conversions of the biomass feedstock.Development of efficient catalytic pathways from renewable sources to key intermediates.

Exploration of Novel Catalytic Systems for C-F and C-Br Bond Functionalization

The dual reactivity of 3-bromo-β,β-difluorostyrene, stemming from its C-F and C-Br bonds, presents a rich landscape for chemical transformations. The development of novel catalytic systems that can selectively functionalize these bonds is a key area for future research.

The gem-difluorovinyl group is a key functional handle. While the C-F bond is generally strong, its activation and functionalization can be achieved using transition metal catalysts. Research into the functionalization of gem-difluoroalkenes has shown that palladium and other transition metals can catalyze cross-coupling reactions, allowing for the introduction of various substituents.

Simultaneously, the bromine atom on the aromatic ring serves as a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. nih.govnih.govresearchgate.net These reactions are fundamental in modern organic synthesis for the construction of complex molecules. Palladium-catalyzed cross-coupling reactions are particularly well-established for their efficiency and broad substrate scope. nih.govrsc.org

A significant challenge and opportunity lie in the development of catalytic systems that can selectively target either the C-F or the C-Br bond. This would allow for a stepwise and controlled derivatization of the molecule, leading to a diverse array of functionalized products. Future research could focus on:

Orthogonal Catalysis: Developing catalytic systems that are specific for either the C-F or C-Br bond, allowing for selective functionalization in a one-pot or sequential manner.

Dual-Action Catalysts: Designing catalysts that can mediate the functionalization of both bonds in a controlled fashion.

Photoredox Catalysis: Exploring light-mediated catalytic systems for C-F and C-Br bond functionalization under mild reaction conditions.

Table 2: Potential Catalytic Systems for the Functionalization of 3-Bromo-β,β-difluorostyrene

Bond to be FunctionalizedCatalytic SystemPotential Reaction TypeKey Research Focus
C-F (vinyl) Palladium, Nickel, CopperCross-coupling, HydrodefluorinationDevelopment of catalysts with enhanced reactivity and selectivity for C-F bond activation.
C-Br (aryl) Palladium, Nickel, CopperSuzuki, Stille, Heck, Buchwald-HartwigOptimization of reaction conditions for high yields and functional group tolerance. nih.govresearchgate.net
Both C-F and C-Br Orthogonal Catalytic SystemsSequential Cross-CouplingDesign of ligand-metal combinations that exhibit chemoselectivity for one bond over the other.

Expanding the Scope of Derivatization and Downstream Applications

The ability to selectively functionalize both the vinyl and aryl moieties of 3-bromo-β,β-difluorostyrene opens up a vast chemical space for the synthesis of novel derivatives with potentially valuable properties. Expanding the scope of these derivatizations and exploring their downstream applications are crucial for realizing the full potential of this compound.

One promising avenue is in the field of polymer chemistry. Fluorinated styrenes are known to undergo polymerization to produce fluoropolymers with unique properties, such as thermal stability and chemical resistance. researchgate.netfluorine1.rursc.org The presence of the bromo-substituent in 3-bromo-β,β-difluorostyrene could be exploited for post-polymerization modification, allowing for the synthesis of functional polymers with tailored properties.

Another significant area of application is in medicinal chemistry. The incorporation of fluorine into drug candidates is a well-established strategy to enhance their metabolic stability, bioavailability, and binding affinity. researchgate.netresearchgate.netnih.govrsc.org The difluorovinyl group can act as a bioisostere for other functional groups, while the bromo-aryl moiety can be readily functionalized to interact with biological targets. The derivatization of 3-bromo-β,β-difluorostyrene could therefore lead to the discovery of new therapeutic agents.

Future research in this area should focus on:

Systematic Derivatization: Creating a library of derivatives by systematically varying the substituents at both the vinyl and aryl positions.

Polymer Synthesis and Characterization: Investigating the polymerization behavior of 3-bromo-β,β-difluorostyrene and its derivatives, and characterizing the properties of the resulting polymers.

Biological Screening: Evaluating the biological activity of the synthesized derivatives in various assays to identify potential drug leads.

Materials Science Applications: Exploring the use of these compounds and their polymers in the development of new materials with advanced properties. researchgate.net

Table 3: Potential Downstream Applications of 3-Bromo-β,β-difluorostyrene Derivatives

Application AreaRationale for UsePotential Derivatives
Polymer Science Monomer for fluoropolymers with tunable properties via post-polymerization modification of the C-Br bond. researchgate.netfluorine1.rursc.orgHomopolymers and copolymers of 3-bromo-β,β-difluorostyrene; functionalized polymers.
Medicinal Chemistry Introduction of a difluoromethylene group and a handle for further functionalization can improve pharmacokinetic and pharmacodynamic properties. researchgate.netnih.govrsc.orgBiologically active molecules containing the difluorostyrene (B1617740) scaffold.
Agrochemicals Fluorinated compounds often exhibit enhanced pesticidal or herbicidal activity.Novel pesticides and herbicides.
Organic Electronics Fluorinated organic materials can have interesting electronic properties for use in devices like OLEDs.Conjugated polymers and small molecules for electronic applications.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-beta,beta-difluorostyrene, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves halogenation and fluorination of styrene derivatives. For example, bromination using N,N’-dibromo-5,5-dimethylhydantoin in acidic media (analogous to methods for 1-(Bromomethyl)-3-(trifluoromethyl)benzene synthesis ). Optimization includes:
  • Temperature control (e.g., 0–5°C to minimize side reactions).
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity).
  • Stoichiometric ratios (1:1.2 molar ratio of substrate to brominating agent).
    Iterative refinement via small-scale trials and in-situ monitoring (e.g., TLC or GC-MS) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • NMR : 19F^{19}\text{F} NMR to confirm difluoro substitution patterns (δ ~ -110 to -120 ppm for CF2_2 groups) and 1H^{1}\text{H} NMR for vinyl proton coupling (JHF_{H-F} ~ 15–20 Hz) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular weight (e.g., [M+^+] at m/z 232) and isotopic patterns for bromine .
  • IR Spectroscopy : C-Br stretch (~550–600 cm1^{-1}) and C=C stretching (~1600 cm1^{-1}) .

Q. Table 1: Typical Spectral Peaks

TechniqueKey PeaksReference
19F^{19}\text{F} NMR-115 ppm (CF2_2)
1H^{1}\text{H} NMR6.8–7.2 ppm (vinyl protons)
HRMSm/z 232.0 (M+^+)

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as brominated compounds often release toxic vapors .
  • Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous material disposal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the reaction mechanisms involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) studies can model:
  • Electrophilic Substitution : Transition states for bromine addition to the styrene backbone.
  • Steric Effects : Fluorine’s electron-withdrawing impact on reaction pathways (e.g., Hammett σ constants for meta-substituted fluorines) .
    Tools like Gaussian or ORCA with B3LYP/6-31G(d) basis sets are standard. Validate computational results with experimental kinetic data .

Q. How should researchers address contradictory spectroscopic or synthetic yield data?

  • Methodological Answer :
  • Within-Case Analysis : Re-examine experimental parameters (e.g., solvent purity, reaction time) .
  • Replication Logic : Repeat experiments under identical conditions to isolate variables .
  • Cross-Validation : Compare with analogous compounds (e.g., 3-Bromo-2,6-difluorobenzaldehyde’s spectral data in EPA DSSTox ).

Q. What role does this compound play in polymer or material science applications?

  • Methodological Answer : As a monomer, it can enhance:
  • Thermal Stability : Fluorine reduces polymer chain mobility.
  • Flame Retardancy : Bromine acts as a radical scavenger.
    Methodology:
  • Copolymerization : Radical polymerization with styrene derivatives (initiators: AIBN, 70°C).
  • Characterization : TGA for degradation profiles (e.g., 10% weight loss at 300°C) .

Q. What strategies optimize regioselectivity in cross-coupling reactions with this compound?

  • Methodological Answer :
  • Catalyst Selection : Pd(PPh3_3)4_4 for Suzuki-Miyaura couplings; CuI for Ullmann reactions.
  • Solvent Effects : DMF or THF stabilizes intermediates.
  • Directing Groups : Introduce temporary groups (e.g., -COOH) to steer bromine reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.